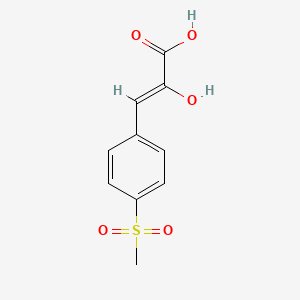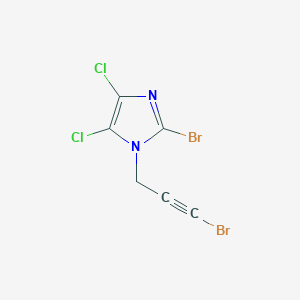![molecular formula C20H22N4O B12549823 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 146234-51-7](/img/structure/B12549823.png)
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diethylamino group, a quinoline moiety, and a hydrazinylidene linkage, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The synthetic route includes:
Formation of the Quinoline Derivative: This step involves the synthesis of 4-methylquinoline, which can be achieved through various methods, including the Skraup synthesis.
Hydrazinylidene Formation: The quinoline derivative is then reacted with hydrazine to form the hydrazinylidene intermediate.
Cyclohexa-2,4-dien-1-one Formation: The final step involves the reaction of the hydrazinylidene intermediate with a diethylamino-substituted cyclohexa-2,4-dien-1-one under specific conditions to yield the target compound.
Analyse Des Réactions Chimiques
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the hydrazinylidene group to a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of fluorescent materials and sensors due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its hydrazinylidene and quinoline moieties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one include:
3,4-Dihydroquinazolin-4-one Derivatives: These compounds share structural similarities and are used in similar applications.
Pyridylphenylene Cyclopentadienones: These compounds are used in dendrimer synthesis and have similar photophysical properties.
Coumarin Derivatives: Known for their fluorescent properties and used in various scientific applications.
The uniqueness of this compound lies in its combination of a diethylamino group, a quinoline moiety, and a hydrazinylidene linkage, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
146234-51-7 |
|---|---|
Formule moléculaire |
C20H22N4O |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
5-(diethylamino)-2-[(4-methylquinolin-2-yl)diazenyl]phenol |
InChI |
InChI=1S/C20H22N4O/c1-4-24(5-2)15-10-11-18(19(25)13-15)22-23-20-12-14(3)16-8-6-7-9-17(16)21-20/h6-13,25H,4-5H2,1-3H3 |
Clé InChI |
HOKJSNCFSACKLZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3C(=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


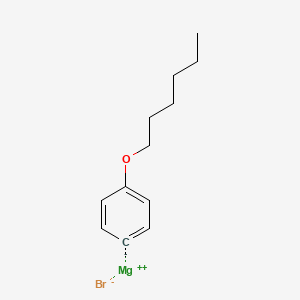

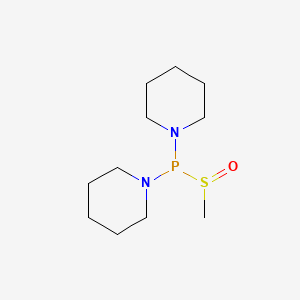
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)


![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)

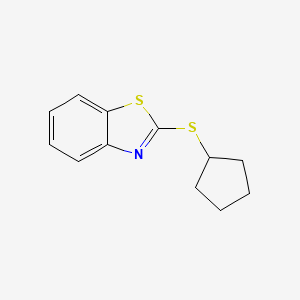
![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
